molecular formula C15H10N4O B1211307 2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile

2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile

Cat. No. B1211307
M. Wt: 262.27 g/mol
InChI Key: IHOYDYCSMDRJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile is a member of bipyridines.

Scientific Research Applications

Fluorescence Properties and Antibacterial Activity

2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile and its derivatives exhibit noteworthy fluorescence properties. A study by Girgis, Kalmouch, and Hosni (2004) synthesized various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, demonstrating significant fluorescence and some displaying considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).

Synthesis and Reactivity

The compound's synthesis and reactivity have been explored in various studies. Katritzky et al. (1995) investigated the transformation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various amino and chloro derivatives, offering insights into its chemical reactivity (Katritzky, Rachwał, Smith, & Steel, 1995).

Corrosion Inhibition

2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, synthesized via multicomponent condensation reactions, demonstrated effective corrosion inhibition properties. Mahmoud and El-Sewedy (2018) developed a solvent-free synthesis method for these derivatives, highlighting their potential as corrosion inhibitors (Mahmoud & El-Sewedy, 2018).

Antimicrobial Potential

Pyridine derivatives, including those similar to 2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile, have been studied for their antimicrobial properties. Koszelewski et al. (2021) found that certain pyridine derivatives are toxic to E. coli strains, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).

Inhibitory Properties in Medicinal Chemistry

The compound's derivatives have shown promise in inhibiting specific enzymes. Subrath et al. (2009) reported that certain 3-pyridinecarbonitriles, closely related to the compound , are effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).

Quantum Chemical Study

Ansari, Quraishi, and Singh (2015) conducted a quantum chemical study on pyridine derivatives, providing insights into their adsorption and corrosion inhibition effects. This research adds to the understanding of the compound's physical and chemical properties (Ansari, Quraishi, & Singh, 2015).

Multi-component Synthesis and Applications

Thimmaiah et al. (2012) developed a multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines using metal-organic frameworks. This method underscores the versatility of pyridine derivatives in various chemical syntheses (Thimmaiah, Li, Regati, Chen, & Zhao, 2012).

properties

Product Name

2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-pyridin-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C15H10N4O/c16-9-11-10(14-5-3-7-20-14)8-13(19-15(11)17)12-4-1-2-6-18-12/h1-8H,(H2,17,19)

InChI Key

IHOYDYCSMDRJDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile
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Reactant of Route 6
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